molecular formula C10H16S B090786 2-Hexylthiophene CAS No. 18794-77-9

2-Hexylthiophene

Cat. No. B090786
CAS RN: 18794-77-9
M. Wt: 168.3 g/mol
InChI Key: QZVHYFUVMQIGGM-UHFFFAOYSA-N
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Description

2-Hexylthiophene is a thiophene derivative with a hexyl group attached to its second carbon atom. It is a key monomer used in the synthesis of poly(3-hexylthiophene) (P3HT), a polymer that has gained significant attention due to its application in organic electronics, particularly in organic photovoltaics and field-effect transistors .

Synthesis Analysis

The synthesis of poly(3-hexylthiophene) from 2-hexylthiophene has been achieved through various catalytic methods. Palladium-catalyzed dehydrohalogenative polycondensation has been used to produce high molecular weight and high regioregularity P3HT with almost quantitative yield . Nickel versus palladium catalysis has been explored for the polymerization of 2(5)-bromo-5(2)-(bromozincio)-3-hexylthiophene, leading to the first completely head-to-tail regioregular P3HT . Direct heteroarylation polymerization has also been reported as an efficient synthesis route, yielding high molecular weight P3HT with minimal defects .

Molecular Structure Analysis

The molecular structure of P3HT synthesized from 2-hexylthiophene is crucial for its electronic properties. The regioregularity, which refers to the ordered head-to-tail arrangement of the thiophene rings, is a key factor in determining the polymer's performance. High regioregularity has been achieved, with reports of up to 98% head-to-tail connectivity . Structural analysis has shown that the presence of different isomers of the monomer can influence the molecular weight and regioregularity of the polymer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of P3HT from 2-hexylthiophene include polycondensation and chain termination mechanisms. The presence of isomers such as 2-bromo-4-hexylthiophene can introduce defects or terminate the growing polymer chain, affecting the molecular weight and regioregularity . The choice of catalyst and reaction conditions can also influence the type of linkages and the distribution of regioregular and regiorandom sequences in the polymer chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of P3HT are closely related to its molecular weight and structural characteristics. Higher molecular weight fractions of P3HT show increased conjugation length, which is reflected in the bathochromic shift of the UV-vis-near-IR spectra and higher hole mobility . The thermal and structural characteristics of oligo(3-hexylthiophene)s, which serve as model compounds for P3HT, reveal different solid-state structures and melting temperatures, providing insights into the crystallization behavior and thermodynamic properties of the polymer . Block copolymers containing P3HT segments have been synthesized and exhibit self-assembly and microphase separation, indicating the versatility of P3HT in creating complex materials with tailored properties .

Scientific Research Applications

Application

2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

Method

The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .

Results

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Catalytic Oxidative Polymerization

Application

2-Hexylthiophene is used in the catalytic oxidative polymerization of thiophene derivatives .

Method

The oxidative polymerization of thiophene derivatives was carried out using palladium (II) acetate as a catalyst in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere .

Results

The poly(3-hexylthiophene) (P3HT) obtained through palladium-catalyzed polymerization exhibited a richer head-to-head content than authentic P3HT prepared using a conventional oxidant .

3. Incorporation into Poly(3-Hexylthiophene-2,5-Diyl)

Application

Iron (II) disulfide (FeS2) is incorporated into poly(3-hexylthiophene-2,5-diyl) (P3HT) to improve its physicochemical properties and influence in photovoltaic devices .

Method

FeS2 nanoparticles (FeS2 NP) were synthesized using a two-pot thermal method at 220 °C, and subsequently, the in-situ polymerization of 2,5-dibromo-3-hexylthiophene was carried out in the presence of FeS2 NP .

Results

The incorporation of FeS2 in P3HT increased the electric charge storage and the grain size. The addition of FeS2 in P3HT improved the efficiency of photovoltaic devices by 6.2% compared to those without FeS2 NP .

4. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

Application

2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

Method

The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .

Results

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

5. Morphology and Structure of Poly(3-Hexylthiophene) Blending with Liquid Crystals

Application

The morphology, crystalline structure as well as the charge transport properties of poly (3-hexylthiophene) (P3HT) binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .

Method

The P3HT is immiscible with 5CT and 8TTP8, and they crystallized in their own regions. The 8TTP8 containing thiophene rings exhibited stronger interactions with P3HT than the 5CT containing phenyl rings .

Results

The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .

6. Molecularly Doped Polythiophene Film

Application

Poly(3-hexylthiophene-2,5-dyil) or poly(3-hexylthiophene) (P3HT) is widely studied for applications in electronic and optoelectronic devices .

Method

Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures .

Results

These nanostructures afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .

7. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

Application

2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

Method

The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .

Results

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

8. Morphology and Structure of Poly(3-Hexylthiophene) Blending with Liquid Crystals

Application

The morphology, crystalline structure as well as the charge transport properties of poly (3-hexylthiophene) (P3HT) binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .

Method

The P3HT is immiscible with 5CT and 8TTP8, and they crystallized in their own regions. The 8TTP8 containing thiophene rings exhibited stronger interactions with P3HT than the 5CT containing phenyl rings .

Results

The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .

9. Molecularly Doped Polythiophene Film

Application

Poly(3-hexylthiophene-2,5-dyil) or poly(3-hexylthiophene) (P3HT) is widely studied for applications in electronic and optoelectronic devices .

Method

Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures .

Results

These nanostructures afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .

Safety And Hazards

The safety data sheet indicates that adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . The hazard classifications are Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 .

Future Directions

Organic solar cells have emerged as promising alternatives to traditional inorganic solar cells due to their low cost, flexibility, and tunable properties . 2-Hexylthiophene can be used to modify and improve the molar absorption coefficient of ruthenium sensitizer . This mini review introduces a novel perspective on recent advancements in organic solar cells, providing an overview of the latest developments in materials, device architecture, and performance optimization .

properties

IUPAC Name

2-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVHYFUVMQIGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172120
Record name 2-Hexylthiophene
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Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Meat-like aroma
Record name 2-Hexylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name 2-Hexylthiophene
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URL http://www.hmdb.ca/metabolites/HMDB0032329
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Solubility

Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol)
Record name 2-Hexylthiophene
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Density

0.930-0.938 (20°)
Record name 2-Hexylthiophene
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Product Name

2-Hexylthiophene

CAS RN

18794-77-9
Record name 2-Hexylthiophene
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Record name 2-Hexylthiophene
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Record name 2-HEXYLTHIOPHENE
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Record name 2-Hexylthiophene
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Melting Point

41.00 °C. @ 760.00 mm Hg
Record name 2-Hexylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a cooled (−70° C.) mixture of thiophene (17.6 g, 0.21 mol) in anhydrous THF (100 mL) was added dropwise a solution of n-BuLi (137.5 ml, 1.6 M, 0.22 mol) in hexane. After stirring for 1 hour at 0° C., the mixture was cooled to −40° C. followed by addition of 1-hexylbromide (0.22 mol). The mixture was slowly heated to r.t. Water (250 mL) was added and the mixture was extracted with diethylether (3×150 mL). The combined organic fractions were dried over MgSO4 and concentrated in vacuo. The product was purified by means of vacuum distillation. This product was prepared according to the general procedure and obtained as a colourless oil (26.5 g, 75%).
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
137.5 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Yield
75%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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